Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl-
Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl-
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995619
InChI:
InChI=1S/C21H20N2O3S/c1-4-10-26-16-9-8-14(11-17(16)25-3)12-18-20(24)23-15-7-5-6-13(2)19(15)22-21(23)27-18/h5-9,11-12H,4,10H2,1-3H3/b18-12-
SMILES:
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC
Molecular Formula:
C21H20N2O3S
Molecular Weight:
380.5 g/mol
Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl-
CAS No.:
Cat. No.: VC0995619
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O3S |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | (2Z)-2-[(3-methoxy-4-propoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C21H20N2O3S/c1-4-10-26-16-9-8-14(11-17(16)25-3)12-18-20(24)23-15-7-5-6-13(2)19(15)22-21(23)27-18/h5-9,11-12H,4,10H2,1-3H3/b18-12- |
| Standard InChI Key | PJSQRJFQJHVYDV-PDGQHHTCSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC |
| SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator